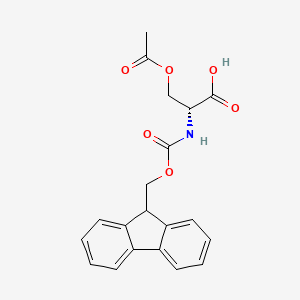

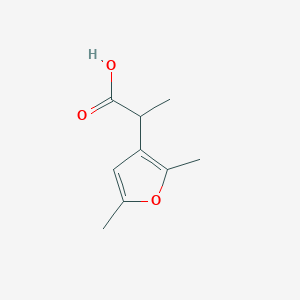

Fmoc-D-Ser(AC)-OH

描述

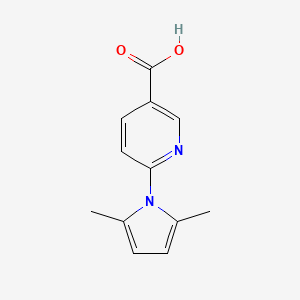

“Fmoc-D-Ser(AC)-OH” is a derivative of the amino acid serine. It is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common amine protecting group used in peptide synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building block association .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, and extensive washing with solvents is carried out between the synthetic steps .Molecular Structure Analysis

The molecular structure of “this compound” includes the Fmoc group, which is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis

In the Fmoc/tBu solid-phase synthesis, hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by the Fmoc group. The Fmoc group imparts hydrophobicity and aromaticity to the molecule, which can promote building block association .科学研究应用

固相 O-糖基化用于糖肽合成

Fmoc-D-Ser(AC)-OH 已被用于 O-连接糖基氨基酸的有效合成和肽的直接固相 O-糖基化。这种方法能够实现几乎定量的糖基化产率,证明了其在制备源自人类蛋白质(如 α-A 晶状蛋白)的糖肽中的用途 (Ryan 等人,2017 年).

超声波超声处理用于脱-O-乙酰化

在超声波超声处理条件下,结构与 this compound 相似的 Fmoc-Asn(Ac3GlcNAc)-OH 的选择性脱-O-乙酰化已被证明可以显着纯化并提高反应产率。该技术强调了 Fmoc 保护的丝氨酸衍生物在合成具有高纯度和效率的复杂糖肽中的重要性 (孙冰岩,2015 年).

多磷酸化肽的合成

This compound 在多磷酸化肽的合成和表征中至关重要,多磷酸化肽在细胞信号传导和调控中发挥着重要作用。这种 Fmoc 保护的丝氨酸衍生物提供的对磷酸化状态的精确控制对于理解参与各种生化途径的磷蛋白的功能动态至关重要 (O’Brien-Simpson 等人,2007 年).

自组装材料的开发

包括丝氨酸衍生物在内的 Fmoc 保护氨基酸的自组装特性已被探索用于创造新型材料。这些材料在不同条件下表现出受控的形态变化,为其在纳米技术和材料科学中的应用铺平了道路。此类研究突出了 this compound 在形成自组装结构中的多功能性,这些结构在生物医学工程和纳米技术中具有潜在用途 (Kshtriya 等人,2021 年).

抗菌复合材料

对由 Fmoc 保护的氨基酸形成的纳米组装体的抗菌能力的创新研究为开发增强型复合材料提供了有希望的途径。这些材料通过 Fmoc 保护的丝氨酸和其他氨基酸的自组装形成,抑制细菌生长,并且由于其生物相容性和机械性能而适用于生物医学应用 (Schnaider 等人,2019 年).

作用机制

Target of Action

Fmoc-D-Ser(AC)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-serine(AC)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .

Mode of Action

The compound interacts with its targets through a process known as Solid Phase Peptide Synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protecting group for the amino acid, preventing unwanted reactions during the synthesis . The Fmoc group is then removed using an organic base, typically 4-methylpiperidine . This allows the amino acid to be incorporated into the peptide chain .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways related to the function of the synthesized peptides. The specific pathways affected would depend on the nature of the peptide being synthesized . For instance, peptides synthesized using this compound have been used in studies related to cell signaling, development of epitope-specific antibodies, and disease biomarkers .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired amino acid sequences . These peptides can then exert their biological effects based on their specific structures and functions .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. These include the choice of solvent, temperature, and pH, which can all affect the efficiency of the peptide synthesis process . For instance, the use of greener solvents has been proposed to reduce the environmental impact of peptide synthesis .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGIKRPBGCJRDB-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670056 | |

| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608512-87-4 | |

| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

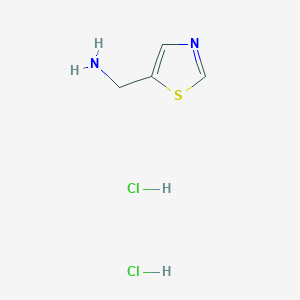

![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)

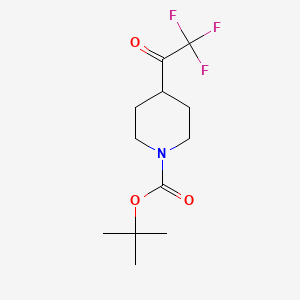

![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)

![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)

amino}acetic acid dihydrochloride](/img/structure/B1440069.png)

![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)